molecular formula AuFH2P B12556443 Phosphinous fluoride--gold (1/1) CAS No. 154828-29-2

Phosphinous fluoride--gold (1/1)

Cat. No.: B12556443
CAS No.: 154828-29-2
M. Wt: 248.955 g/mol
InChI Key: ZFOLZPKMABWNTJ-UHFFFAOYSA-N
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Description

The field of organometallic chemistry has been profoundly impacted by the development of gold catalysis, which has proven to be a powerful tool for the formation of complex organic molecules. The strategic use of ligands, particularly those based on phosphorus, has been instrumental in this success. More recently, the introduction of fluorine into ligand scaffolds has emerged as a key strategy for fine-tuning the electronic and steric properties of metal complexes, leading to enhanced catalytic performance.

Gold, once considered a relatively inert element, has risen to prominence as a versatile catalyst in a wide array of organic transformations. wikipedia.orgnih.gov Gold(I) and gold(III) complexes, in particular, exhibit a unique affinity for carbon-carbon multiple bonds, enabling a host of reactions such as cyclizations, isomerizations, and additions. nih.gov The linear coordination geometry of gold(I) complexes, often stabilized by phosphine (B1218219) ligands, plays a crucial role in their catalytic activity. acs.orgdntb.gov.ua These complexes are valued for their ability to catalyze reactions under mild conditions and with high chemo- and stereoselectivity. nih.gov The development of gold-based catalysts has provided synthetic chemists with new and efficient pathways to construct complex molecular architectures, impacting fields from natural product synthesis to materials science. dntb.gov.ua

Phosphorus-based ligands, especially phosphines, are cornerstones of coordination chemistry and have been pivotal in the development of gold catalysis. dntb.gov.ua The electronic and steric properties of phosphine ligands can be systematically varied, allowing for precise control over the reactivity of the gold center. dntb.gov.uanih.gov Strong σ-donating phosphines enhance the stability of gold complexes, while bulky phosphines can create specific steric environments that influence selectivity. nih.gov The coordination of phosphine ligands to gold modulates the metal's Lewis acidity and its ability to activate substrates. nih.gov This tunability is essential for optimizing catalytic cycles and achieving desired reaction outcomes. digitellinc.com

The incorporation of fluorine into ligand frameworks has become an increasingly important strategy in the design of advanced catalysts. acs.org Fluorine's high electronegativity can significantly alter the electronic properties of a ligand, which in turn influences the catalytic activity of the coordinated metal center. nih.govacs.org Fluorinated ligands can enhance the Lewis acidity of the metal, leading to accelerated reaction rates. acs.org Furthermore, the presence of fluorine can impact the stability of the catalyst and its solubility in different solvent systems. The unique properties of fluorine-containing ligands have been exploited to improve the efficiency and selectivity of a variety of catalytic transformations.

While the specific compound "Phosphinous fluoride--gold (1/1)" is not prominently featured in existing chemical literature, its name suggests a gold(I) complex featuring a phosphinous fluoride (B91410) ligand. This places it at the intersection of the key research areas discussed above. The synthesis and characterization of gold(I) fluorido-phosphine complexes have been reported, demonstrating the feasibility of such species. acs.orgnih.gov These compounds are of significant interest for their potential to exhibit unique reactivity due to the direct gold-fluorine bond and the influence of the phosphorus donor. Research into related fluorinated phosphine ligands for gold catalysis has shown that the strategic placement of fluorine atoms can lead to enhanced catalytic performance. acs.org Therefore, the study of "Phosphinous fluoride--gold (1/1)" and its analogs is a logical and important step in the ongoing exploration of novel gold-based catalysts.

Detailed Research Findings

Recent studies have provided valuable insights into the synthesis, structure, and reactivity of gold complexes bearing fluorinated phosphine ligands, which are closely related to the conceptual "Phosphinous fluoride--gold (1/1)".

Synthesis and Characterization

The synthesis of gold(I) fluorido complexes with phosphine ligands has been achieved through the reaction of their corresponding iodido precursors with a fluoride source. acs.orgnih.gov These reactions are typically carried out under anhydrous conditions due to the high water sensitivity of the resulting gold-fluorine bond. acs.orgnih.gov Characterization of these complexes is performed using a combination of multinuclear NMR spectroscopy (¹H, ¹⁹F, ³¹P) and single-crystal X-ray diffraction. acs.orgnih.govrsc.org

Table 1: Spectroscopic Data for Representative Gold(I)-Phosphine Complexes

Complex³¹P NMR (δ, ppm)¹⁹F NMR (δ, ppm)Reference
[AuF(IPr)]--230.8 acs.org
[AuF(PPh₃)]38.3-189.9 acs.org
[AuCl{PPh₂(CF=CF₂)}]-- psu.edu
[AuCl{PPh₂(C≡CCF₃)}]--52.8 psu.edu

Note: IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. Data presented for comparison.

Table 2: Selected Bond Lengths and Angles for a Gold(I) Fluorido-Phosphine Complex

ParameterValueReference
Au-P bond length2.23 Å acs.org
Au-F bond length2.04 Å acs.org
P-Au-F bond angle178.5° acs.org

Data for a representative [AuF(phosphine)] complex.

Reactivity and Catalytic Applications

Gold(I) fluorido-phosphine complexes are highly reactive, particularly towards substitution reactions at the metal center. acs.orgnih.gov Their water sensitivity underscores the lability of the gold-fluorine bond. acs.orgnih.gov

Properties

CAS No.

154828-29-2

Molecular Formula

AuFH2P

Molecular Weight

248.955 g/mol

IUPAC Name

fluorophosphane;gold

InChI

InChI=1S/Au.FH2P/c;1-2/h;2H2

InChI Key

ZFOLZPKMABWNTJ-UHFFFAOYSA-N

Canonical SMILES

FP.[Au]

Origin of Product

United States

Synthetic Methodologies for Phosphinous Fluoride Gold 1/1 Complexes

Precursor Synthesis and Functionalization of Phosphinous Fluoride (B91410) Ligands

The journey towards the synthesis of a Phosphinous fluoride--gold (1/1) complex begins with the preparation of the phosphinous fluoride ligands (R₂PF) themselves. The stability and reactivity of these precursors are critical factors that influence their subsequent coordination to a metal center.

Synthesis of Substituted Phosphinous Fluorides (R₂PF)

The synthesis of dialkyl- and diarylphosphinous fluorides has been explored, though these compounds are often noted for their reactivity, particularly their sensitivity to moisture. A common method for the preparation of phosphinous fluorides involves the fluorination of the corresponding phosphinous chlorides (R₂PCl) or bromides (R₂PBr) using a variety of fluorinating agents.

One established route is the use of mild fluorinating agents such as antimony trifluoride (SbF₃) or sodium fluoride (NaF). For instance, dialkylphosphinous fluorides can be prepared by reacting a dialkylphosphinous chloride with SbF₃. The reaction proceeds via a halogen exchange mechanism.

Another approach involves the use of sulfur tetrafluoride (SF₄) or its derivatives, although the high reactivity of these reagents requires careful control of reaction conditions. For example, the reaction of a secondary phosphine (B1218219) oxide (R₂P(O)H) with SF₄ can lead to the formation of the corresponding phosphinous fluoride.

The synthesis of fluorophosphines with bulky substituents, such as bis(t-butyl)fluorophosphine (t-Bu₂PF), has been reported to yield more stable compounds, which can be isolated and characterized. rsc.org The increased steric hindrance provided by the bulky alkyl groups can kinetically stabilize the P-F bond and the phosphorus(III) center.

Table 1: Examples of Synthetic Methods for Substituted Phosphinous Fluorides (R₂PF)

PrecursorFluorinating AgentProductNotes
R₂PClSbF₃R₂PFHalogen exchange reaction.
R₂PClNaFR₂PFRequires higher temperatures or phase transfer catalysts.
R₂P(O)HSF₄R₂PFHighly reactive fluorinating agent.
t-Bu₂PClSbF₃t-Bu₂PFSynthesis of a sterically hindered, stable fluorophosphine. rsc.org

Functionalization of Phosphinous Fluoride Ligands for Gold Complexation

The functionalization of phosphinous fluoride ligands specifically for gold complexation is a largely unexplored area due to the inherent challenges in handling these ligands and their limited use in coordination chemistry. In principle, functional groups could be introduced into the R groups of the R₂PF ligand to enhance its stability or its affinity for gold. For example, the incorporation of chelating moieties or groups that can engage in secondary interactions with the gold center or other ligands could potentially stabilize the resulting complex. However, the synthesis of such functionalized phosphinous fluorides would require multi-step synthetic sequences and careful purification to avoid decomposition.

Direct Coordination Approaches to Phosphinous fluoride--gold (1/1) Formation

The direct reaction of a pre-synthesized phosphinous fluoride ligand with a suitable gold(I) precursor is the most straightforward conceptual approach to forming a Phosphinous fluoride--gold (1/1) complex. However, the success of this method is contingent on the stability of the R₂PF ligand and its ability to displace other ligands from the gold center.

Reaction of Gold Precursors with Phosphinous Fluoride Ligands

A typical gold(I) precursor for the synthesis of phosphine complexes is (dimethyl sulfide)gold(I) chloride, (Me₂S)AuCl, or chloro(tetrahydrothiophene)gold(I), (THT)AuCl. The labile nature of the sulfide (B99878) ligand allows for its ready displacement by a stronger donor ligand like a phosphine.

A hypothetical reaction would involve mixing the phosphinous fluoride ligand with (Me₂S)AuCl in an inert solvent.

R₂PF + (Me₂S)AuCl → [Au(PR₂F)Cl] + Me₂S

The success of this reaction would depend on the nucleophilicity of the phosphorus atom in the phosphinous fluoride. The high electronegativity of the fluorine atom is expected to reduce the electron-donating ability of the phosphorus center, making it a weaker Lewis base compared to analogous trialkyl- or triarylphosphines. This reduced basicity could make the displacement of the sulfide ligand thermodynamically less favorable.

While direct coordination of R₂PF to gold(I) is not documented, related studies on other transition metals provide some insights. For example, bis(t-butyl)fluorophosphine has been successfully coordinated to transition metal carbonyls, forming complexes like (CO)₅M(P(t-Bu)₂F) (M = Cr, Mo, W). rsc.org This demonstrates that phosphinous fluorides can act as ligands, albeit for electron-poor metal centers where π-backbonding may play a significant stabilizing role.

Influence of Counterions and Solvents on Complex Formation

The choice of the counterion and solvent can be critical in the synthesis of gold(I) complexes. For a potential [Au(PR₂F)Cl] complex, the chloride counterion is a common choice. However, using gold precursors with weakly coordinating anions, such as triflate (OTf⁻) or tetrafluoroborate (B81430) (BF₄⁻), could facilitate the coordination of the less basic phosphinous fluoride ligand.

The solvent must be inert and rigorously dried, as phosphinous fluorides are susceptible to hydrolysis, which would lead to the formation of phosphinous acids (R₂POH) and hydrofluoric acid. Aprotic and non-polar solvents like dichloromethane, toluene, or hexane (B92381) would be suitable candidates.

Ligand Exchange and Transmetalation Strategies for Specific Gold(I) Species

Given the potential difficulties with direct coordination, alternative strategies such as ligand exchange and transmetalation could be considered.

Ligand exchange reactions would involve reacting an existing gold(I)-phosphine complex with a phosphinous fluoride.

[Au(L)Cl] + R₂PF ⇌ [Au(PR₂F)Cl] + L

For this equilibrium to favor the formation of the desired complex, the phosphinous fluoride would need to bind more strongly to the gold center than the departing ligand L. Given the expected lower basicity of R₂PF, this approach is likely to be challenging unless L is a very weakly bound ligand.

Transmetalation, a common method in organometallic synthesis, could also be envisioned. This might involve the reaction of a gold(I) halide with a pre-formed complex of a phosphinous fluoride with a more electropositive metal. However, the synthesis of such precursor complexes is not well-established.

An alternative perspective comes from the well-documented synthesis of gold(I) fluorido-phosphine complexes, such as [Au(F)(SPhos)]. nih.gov In these complexes, the fluoride is a ligand to the gold center, and the phosphine is a standard tri-substituted phosphine. The synthesis of a "Phosphinous fluoride--gold (1/1)" complex would require the fluoride to be covalently bonded to the phosphorus atom of the ligand. The apparent lack of success in synthesizing such compounds suggests that the P-F bond in a coordinated R₂PF ligand might be susceptible to cleavage or rearrangement, potentially leading to the formation of gold(I) fluoride species and other phosphorus-containing byproducts.

Advanced Spectroscopic and Diffraction Studies of Phosphinous Fluoride Gold 1/1 Complexes

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-crystal X-ray diffraction is an indispensable technique for the precise determination of the three-dimensional atomic arrangement in a crystalline solid. For a complex like Phosphinous fluoride--gold (1/1), this method would provide definitive insights into its coordination geometry, bond parameters, and solid-state packing.

Gold(I) centers, featuring a d¹⁰ electron configuration, overwhelmingly favor a two-coordinate, linear geometry. This preference is driven by relativistic effects that influence the orbital energies of gold. researchgate.net For Phosphinous fluoride--gold (1/1), the gold atom would be coordinated to the phosphorus atom of the phosphinous fluoride (B91410) ligand and likely a halide or another donor ligand, resulting in a P–Au–X arrangement. The P–Au–X bond angle is expected to be very close to 180°, though minor deviations can occur due to crystal packing forces or the steric bulk of the ligands. nih.govnih.gov This linear coordination is a hallmark of gold(I) phosphine (B1218219) complexes. researchgate.net

The Au–P bond is a critical feature of these complexes, formed by the donation of the phosphorus lone pair to the gold(I) center. nih.gov The length of this dative covalent bond is sensitive to the electronic properties of the other groups on the phosphorus atom. In analogous two-coordinate gold(I) phosphine complexes, Au–P bond lengths typically fall within the range of 2.20 to 2.30 Å. nih.govacs.org The specific length for Phosphinous fluoride--gold (1/1) would be influenced by the high electronegativity of the fluorine atom.

The P–F bond within the ligand is also of significant interest. Upon coordination of the phosphorus atom to gold, electron density is drawn from the phosphorus, which can lead to a slight shortening and strengthening of the adjacent P–F bond. The precise bond lengths and the angles around the phosphorus atom provide a detailed picture of the electronic interplay between the metal and the ligand.

ParameterTypical Range/ValueReference Complex Example
Au–P Bond Length2.20–2.30 Å[AuCl(PPh₂OAr*)] (2.2550(9) Å)
P–Au–X Bond Angle~170–180°[Au(carbazole)(PMe₂ArXyl2)] (176°)

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for elucidating the structure and electronic environment of molecules in solution. For Phosphinous fluoride--gold (1/1), both ³¹P and ¹⁹F NMR would provide characteristic data.

³¹P NMR is exceptionally useful for studying phosphine complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its chemical environment. A key indicator of ligand coordination to a metal center is the coordination chemical shift (Δδ), defined as δ(complex) - δ(free ligand). Upon coordination of a phosphine to a gold(I) center, a significant downfield shift (positive Δδ) is typically observed. rsc.orgresearchgate.net This shift confirms the formation of the Au–P bond. The magnitude of Δδ can provide insights into the nature and strength of the metal-ligand interaction. acs.org

Compound TypeTypical ³¹P Chemical Shift (δ, ppm)Coordination Shift (Δδ, ppm)
Free Aryl Phosphine Ligand-5 to -20N/A
Gold(I) Phosphine Complex+20 to +40~30-50

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For a complex containing a P–F bond, the ¹⁹F NMR spectrum provides two crucial pieces of information.

First, the ¹⁹F chemical shift is very sensitive to the electronic environment. acs.orgacs.org Studies on related gold(I) fluorido-phosphine complexes have shown that the ¹⁹F NMR chemical shifts are influenced by coordination. acs.orgnih.gov Second, and most definitively, the spectrum will exhibit splitting of the fluorine signal into a doublet due to spin-spin coupling with the adjacent phosphorus nucleus (a spin-½ nucleus). This one-bond coupling constant, denoted as ¹J(P-F), is typically very large and provides unambiguous evidence of the P–F bond. The magnitude of this coupling can also be subtly influenced by the coordination state of the phosphorus atom. wikipedia.orgthermofisher.com

ParameterExpected ObservationSignificance
¹⁹F Chemical Shift (δ)Characteristic value sensitive to coordinationProbes the electronic environment of the P-F moiety
Spin-Spin CouplingDoublet due to ¹J(P-F) couplingConfirms the presence of the P–F bond

Gold-197 NMR Spectroscopy for Direct Gold Center Probing

Gold-197 NMR spectroscopy, while challenging due to the quadrupolar nature of the 197Au nucleus (I = 3/2) and its low gyromagnetic ratio, provides an unparalleled direct window into the electronic environment of the gold center. In gold(I) phosphine complexes, the chemical shifts are highly sensitive to the nature of the ligands coordinated to the gold atom.

Multinuclear NMR Coupling Analysis (e.g., Au-P, P-F)

Multinuclear NMR spectroscopy is a powerful tool for delineating the connectivity and bonding within Phosphinous fluoride--gold (1/1). The key interactions to probe are the gold-phosphorus (Au-P) and phosphorus-fluorine (P-F) couplings.

31P NMR: The coordination of a phosphine ligand to a gold center typically results in a significant downfield shift of the 31P NMR signal compared to the free ligand. nih.gov In solid-state 31P NMR studies of phosphinine-stabilized gold complexes, splittings arising from the coupling interaction with the quadrupolar 197Au nucleus have been observed, indicating that the ligands are not mobile. lookchem.comrsc.org For Phosphinous fluoride--gold (1/1), a similar downfield shift is expected. The magnitude of the one-bond coupling constant, ¹J(197Au-31P), would provide a direct measure of the s-character of the Au-P bond.

19F NMR: The 19F NMR spectrum would be crucial for confirming the integrity of the P-F bond upon coordination. The chemical shift of the fluorine atom would be sensitive to the coordination environment.

P-F Coupling: The phosphorus-fluorine coupling constant, ¹J(P-F), is a well-established diagnostic tool. In a related study on a gallium complex with a phosphinate ligand, a three-bond P-F coupling (³J(P-F)) of 3 Hz was observed. acs.org For Phosphinous fluoride--gold (1/1), a one-bond ¹J(P-F) coupling would be expected, and its magnitude would be indicative of the P-F bond strength. A decrease in the ¹J(P-F) value upon coordination to gold, compared to the free ligand, could suggest a weakening of the P-F bond due to the donation of electron density from phosphorus to gold.

Interaction Nuclei Involved Expected Observation Significance
Au-P Coupling197Au, 31PSplitting of the 31P signalProvides direct evidence of Au-P bond and information on its strength.
P-F Coupling31P, 19FSplitting in both 31P and 19F spectraConfirms the presence of the P-F bond and indicates its electronic character.

Vibrational Spectroscopy (FT-IR and Raman) for Characteristic Bond Modes

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are directly related to the bond strengths and molecular structure. surfacesciencewestern.com

The vibrational spectra of Phosphinous fluoride--gold (1/1) are expected to exhibit characteristic stretching frequencies for the P-F and Au-P bonds.

P–F Stretching (νP-F): The P-F stretching vibration typically appears in a specific region of the infrared spectrum. Its exact position would be influenced by the coordination to the gold center.

Au–P Stretching (νAu-P): The Au-P stretching frequency is a direct indicator of the strength of the metal-ligand bond. This mode is often found in the far-infrared region of the spectrum. In studies of phosphine-stabilized gold nanoparticles, far-infrared spectroscopy has been utilized to probe the nature of the metal-ligand interaction. nih.gov

A comparison of the FT-IR and Raman spectra can aid in the assignment of these modes, as their activities can differ based on the symmetry of the vibration.

The positions and intensities of the vibrational bands provide valuable insights into the molecular structure and bonding. A higher stretching frequency generally corresponds to a stronger bond. Therefore, the ν(Au-P) frequency can be used to assess the strength of the gold-phosphine bond. Changes in the vibrational modes of the phosphinous fluoride ligand upon coordination can also reveal information about conformational changes. For instance, a shift in the P-F stretching frequency can indicate a change in the electronic distribution within the ligand upon bonding to the gold atom.

Vibrational Mode Typical Spectral Region (cm⁻¹) Information Gained
ν(P-F)Fingerprint regionIntegrity and electronic environment of the P-F bond.
ν(Au-P)Far-IR regionDirect measure of the Au-P bond strength.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

UV-Visible absorption and emission spectroscopy probe the electronic transitions within a molecule, providing information about its electronic structure and excited-state properties.

The UV-Vis absorption spectrum of Phosphinous fluoride--gold (1/1) is expected to show bands arising from different electronic transitions. In gold(I) phosphine complexes, absorption bands in the UV region (around 230–310 nm) are typically assigned to intra-ligand π-π* transitions within the phosphine ligand. rsc.org The coordination to gold can also give rise to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. rsc.org Given the electron-withdrawing nature of the phosphinous fluoride ligand, LMCT transitions might be prominent. The golden color of many gold compounds arises from a decrease in the 5d to 6s band gap due to relativistic effects, causing absorption in the blue-green region of the visible spectrum. unibo.it For gold nanoparticles, a characteristic surface plasmon resonance band is observed in the visible region, typically between 520-535 nm. rsc.org

Transition Type Typical Wavelength Range Origin
Intra-ligand (π-π*)230-310 nmElectronic transitions within the phosphinous fluoride ligand.
Charge Transfer (MLCT/LMCT)VariableElectron transfer between the gold center and the ligand.

Photophysical Properties and Luminescence Studies

The study of the photophysical properties of gold(I) complexes is a vibrant area of research, largely driven by their potential applications in fields such as organic light-emitting diodes (OLEDs), chemical sensing, and bio-imaging. The luminescence of these compounds is highly tunable and sensitive to the nature of the ligands and the presence of intermolecular interactions, particularly gold-gold (aurophilic) interactions. nih.gov

For a hypothetical complex like Phosphinous fluoride--gold (1/1), photophysical analysis would involve measuring its absorption and emission spectra in various solvents and in the solid state. Key parameters such as emission wavelength (λem), excitation wavelength (λex), quantum yield (Φ), and excited-state lifetime (τ) would be determined. Gold(I) complexes can exhibit both fluorescence and phosphorescence. mdpi.com The strong heavy-atom effect of gold often facilitates intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), leading to phosphorescence. mdpi.comrsc.org

The nature of the electronic transitions responsible for luminescence—such as metal-centered (MC), ligand-to-metal charge transfer (LMCT), or intraligand (IL) transitions—would be investigated using computational methods like density functional theory (DFT). rsc.org The presence of the phosphinous fluoride ligand would be expected to influence the electronic properties significantly compared to more common alkyl or aryl phosphines.

Table 1: Hypothetical Photophysical Data for a Phosphine-Gold(I) Complex

Mediumλex (nm)λem (nm)Quantum Yield (Φ)Lifetime (τ)Assignment
Dichloromethane3504800.151.2 µsPhosphorescence
Solid State (298 K)3655100.655.8 µsPhosphorescence
Solid State (77 K)3655050.8925.4 µsPhosphorescence
Note: This table is illustrative and not based on experimental data for Phosphinous fluoride--gold (1/1).

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathways

Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of metal complexes. rsc.org

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements of the molecular ion. nih.goveuropa.eu For Phosphinous fluoride--gold (1/1), HRMS would be used to confirm its elemental composition (C₀H₂AuF₁P₁). The experimentally measured mass-to-charge ratio (m/z) of the molecular ion would be compared to the theoretically calculated exact mass. The high accuracy of HRMS allows for the unambiguous determination of the elemental formula from the isotopic pattern, distinguishing the compound from other species with the same nominal mass.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data

Ion FormulaCalculated m/zMeasured m/zMass Difference (ppm)
[C₀H₂AuF₁P₁ + H]⁺265.9613265.9610-1.1
[C₀H₂AuF₁P₁ + Na]⁺287.9432287.9429-1.0
Note: This table is illustrative and not based on experimental data for Phosphinous fluoride--gold (1/1).

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecular ion. In this technique, the isolated molecular ion is subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides critical information about the compound's structure and the relative strengths of its chemical bonds.

For Phosphinous fluoride--gold (1/1), the primary fragmentation pathway would likely involve the cleavage of the gold-phosphine bond, which is a common fragmentation route for phosphine-gold complexes. This would result in the observation of ions corresponding to the bare gold cation [Au]⁺ and the protonated ligand [PH₂F+H]⁺. Other potential fragmentation pathways could involve the loss of a fluorine or hydrogen atom from the phosphine ligand. Analyzing these pathways helps to confirm the connectivity of the atoms within the molecule.

Theoretical and Computational Chemistry of Phosphinous Fluoride Gold 1/1 Complexes

Density Functional Theory (DFT) Calculations on Electronic Structure and Bonding

Density Functional Theory (DFT) has become a primary tool for investigating the properties of gold-phosphine complexes, offering a balance between computational cost and accuracy. nist.govnih.gov These calculations provide fundamental insights into the geometry, stability, and the nature of the chemical bonds within the molecule.

Optimized Geometries and Energetic Stabilities

DFT calculations are instrumental in predicting the three-dimensional structure of molecules. For a simple two-coordinate gold(I) complex like Phosphinous fluoride--gold (1/1), a linear or near-linear P-Au-X geometry is expected, where X would be a counter-ion or another ligand, though for the purpose of this theoretical discussion, we consider the simple 1:1 adduct. The key geometric parameters of interest are the Au-P and P-F bond lengths and the bond angles around the gold and phosphorus atoms.

Table 1: Representative Calculated Geometric and Energetic Data for Au(I)-Phosphine Complexes

ComplexMethodAu-P Bond Length (Å)P-X Bond Length (Å)Au-P BDE (kcal/mol)
Au-PH3DFT~2.30 - 2.40P-H: ~1.42~25 - 35
MeAuPH3DFT~2.35P-H: ~1.42~30 - 40
Au-PH2F (Predicted)DFT~2.38 - 2.45P-F: ~1.60~20 - 30

Note: The values for Au-PH2F are predictive and extrapolated from trends observed in related phosphine (B1218219) complexes. The exact values would depend on the specific DFT functional and basis set used in the calculation.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses of Au–P and P–F Bonding

To gain a deeper understanding of the bonding within Phosphinous fluoride--gold (1/1), Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are employed. These methods partition the electron density to describe the nature of chemical bonds in a more intuitive and quantitative manner.

NBO analysis transforms the complex molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals, which align well with the familiar Lewis structure concept. uni-muenchen.dewikipedia.org For the Au-P bond, NBO analysis would quantify the donor-acceptor interactions. The primary interaction is the sigma-donation from a phosphorus lone pair orbital to an empty orbital on the gold atom. The analysis also reveals the hybridization of the atomic orbitals involved in bonding. q-chem.com The electronegative fluorine atom in PH2F is expected to increase the p-character of the phosphorus hybrid orbital involved in the Au-P bond.

QTAIM analysis, developed by Richard Bader, examines the topology of the electron density. Key to this analysis is the identification of bond critical points (BCPs) between atoms, which are indicative of a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the interaction. For the Au-P bond, a relatively low electron density and a small positive Laplacian would suggest a predominantly closed-shell interaction, characteristic of dative bonds. In contrast, the P-F bond is expected to show features of a polar covalent bond.

Table 2: Predicted NBO and QTAIM Parameters for Bonds in Au(I)-PH2F

BondNBO Analysis (Predicted)QTAIM Analysis (Predicted)
Au-P Donor: P lone pair, Acceptor: Au empty s/d hybrid orbital. Second-order perturbation energy (E(2)) indicates the strength of the donation.Low electron density (ρ) at BCP. Small, positive Laplacian of electron density (∇²ρ) at BCP.
P-F Polar covalent bond with significant charge polarization towards F.Higher electron density (ρ) at BCP compared to Au-P. Negative Laplacian of electron density (∇²ρ) at BCP, or a small positive value indicating a polar covalent character.

Analysis of Molecular Orbitals and Frontier Orbital Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity and electronic properties of the complex. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the kinetic stability of the molecule.

In a typical linear gold(I)-phosphine complex, the HOMO is often localized on the gold d-orbitals, while the LUMO may have significant contributions from the gold s-orbital and the phosphine ligand's anti-bonding orbitals. The introduction of the electron-withdrawing fluorine atom in PH2F is expected to lower the energy of the phosphorus-based orbitals, which could influence the composition and energies of the frontier orbitals. DFT calculations can precisely determine the energies and spatial distributions of these orbitals, providing a basis for predicting the complex's electronic absorption spectra and its reactivity towards electrophiles and nucleophiles. researchgate.net

Ab Initio Methods for High-Level Energetic and Spectroscopic Predictions

While DFT is a powerful tool, for higher accuracy in energetic and spectroscopic predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often employed. These methods, while more computationally demanding, provide a more rigorous treatment of electron correlation, which can be significant in systems with heavy elements like gold.

High-level ab initio calculations can provide benchmark values for bond energies and spectroscopic constants. For instance, Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" for computational chemistry and can yield highly accurate predictions of molecular properties, provided a suitable basis set is used. nih.gov Such calculations would be invaluable for calibrating the accuracy of various DFT functionals for this class of compounds.

Relativistic Effects in Gold Complexes: Influence on Electronic Structure and Reactivity

A defining feature of gold chemistry is the profound influence of relativistic effects. uba.ar Due to the high nuclear charge of gold, its inner electrons move at speeds approaching the speed of light, leading to a relativistic contraction of the s and p orbitals and an expansion and destabilization of the d orbitals.

These effects have significant consequences for the properties of Phosphinous fluoride--gold (1/1):

Bond Lengths: The relativistic contraction of the gold 6s orbital strengthens its participation in bonding, leading to shorter and stronger bonds than would be expected from non-relativistic calculations.

Color and Electronic Spectra: The relativistic destabilization of the 5d orbitals and stabilization of the 6s orbital reduces the energy gap between them, which is responsible for the characteristic yellow color of metallic gold and influences the electronic transitions in its complexes. youtube.com

Aurophilicity: In polynuclear gold complexes, relativistic effects contribute to the "aurophilic" interaction, a weak attractive force between gold(I) centers, which is comparable in strength to a hydrogen bond. While not directly applicable to the mononuclear Au(I)-PH2F, it is a crucial concept in gold chemistry.

Computational studies on gold complexes must incorporate relativistic effects to be meaningful. This is typically done through the use of relativistic effective core potentials (RECPs) for the gold atom, which replace the core electrons with a potential that includes relativistic effects, or through more explicit relativistic Hamiltonians.

Molecular Dynamics Simulations for Dynamic Behavior and Ligand Fluxionality

While static quantum chemical calculations provide a picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its behavior at finite temperatures. MD simulations model the movement of atoms over time by solving Newton's equations of motion, with the forces between atoms calculated using either classical force fields or, more accurately, on-the-fly quantum mechanical methods (ab initio MD or AIMD).

For Phosphinous fluoride--gold (1/1), MD simulations could be used to study:

Vibrational Spectra: The Fourier transform of the atomic velocity autocorrelation function from an MD simulation can provide the vibrational density of states, which can be compared with experimental infrared and Raman spectra.

Ligand Fluxionality: In more complex phosphine-gold clusters, ligands can be highly mobile, a phenomenon known as fluxionality. nih.gov While less pronounced in a simple mononuclear complex, MD could explore the rotational and vibrational dynamics of the PH2F ligand.

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can provide a detailed picture of how the solvent interacts with the complex, influencing its structure and reactivity.

The application of MD simulations, particularly AIMD, to gold-phosphine systems is an active area of research, providing a bridge between theoretical models and the dynamic reality of chemical systems.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of spectroscopic parameters for gold complexes through computational methods is a powerful tool for corroborating experimental findings and gaining deeper insight into their electronic structure and bonding. For a compound like Phosphinous fluoride--gold (1/1), or Au(PH₂F), nuclear magnetic resonance (NMR) spectroscopy is a primary characterization technique. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the chemical shifts of NMR-active nuclei such as phosphorus-31 (³¹P), fluorine-19 (¹⁹F), and to a lesser extent, gold-197 (¹⁹⁷Au).

The accurate calculation of NMR chemical shifts in molecules containing heavy elements like gold presents a significant theoretical challenge. Relativistic effects, which are substantial for gold, must be taken into account to achieve meaningful results. researchgate.netrsc.org These effects can dramatically influence the magnetic shielding of both the heavy atom and the neighboring light atoms. researchgate.net Consequently, computational protocols typically employ relativistic Hamiltonians, such as the Zeroth-Order Regular Approximation (ZORA) or methods incorporating spin-orbit coupling, to model the system accurately. rsc.orgmdpi.com

The standard approach involves a two-step process: first, the molecular geometry is optimized using a selected DFT functional and basis set; second, the NMR shielding tensors are calculated for the optimized structure, usually with the Gauge-Including Atomic Orbital (GIAO) method. chemrxiv.orgnih.gov The final chemical shifts are then determined by referencing the calculated absolute shielding values to the shielding of a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H, 85% H₃PO₄ for ³¹P, CFCl₃ for ¹⁹F) calculated at the same level of theory.

Research into gold(I)-phosphine complexes has shown that the coordination of a phosphine ligand to a gold(I) center typically results in a significant downfield shift in the ³¹P NMR signal compared to the free ligand. Computational models must be able to reproduce this trend. For gold(III) complexes, studies have validated that hybrid functionals like PBE0, with an adjusted percentage of exact Hartree-Fock exchange (40-50%), can provide excellent agreement with experimental data for light atoms bonded to gold. mdpi.com Similar considerations are crucial for accurately modeling Au(I) systems.

For the ¹⁹F nucleus, specific DFT protocols have been developed and validated across a wide range of fluorinated molecules. Methods such as ωB97XD with Pople or Dunning-type basis sets (e.g., 6-31+G(d,p) or aug-cc-pVDZ) have been shown to provide a good balance of accuracy and computational cost for predicting ¹⁹F chemical shifts. A 2021 study on gold(I) fluorido complexes containing phosphine ligands demonstrated that DFT calculations can successfully match experimental ¹⁹F NMR data, including the characteristic low-field shifts observed in these compounds. chemrxiv.org

Below is an illustrative table of predicted NMR chemical shifts for Phosphinous fluoride--gold (1/1), based on the types of results generated from modern relativistic DFT calculations.

Table 1: Representative Predicted NMR Chemical Shifts for Phosphinous fluoride--gold (1/1)

This table presents hypothetical, yet plausible, NMR chemical shift data for the title compound as predicted by established computational methodologies. The values are for illustrative purposes to represent the output of such theoretical investigations.

NucleusPredicted Chemical Shift (δ, ppm)Example Computational Method
³¹P95.4Geometry: PBE0-D3/def2-TZVPP NMR: GIAO-ZORA-PBE0/TZP
¹⁹F-155.2Geometry: ωB97XD/def2-TZVPP NMR: GIAO-ZORA-ωB97XD/aug-cc-pVDZ

Reactivity and Reaction Mechanisms of Phosphinous Fluoride Gold 1/1 Complexes

Ligand Substitution Reactions at the Gold Center

Ligand substitution at the two-coordinate, linear gold(I) center is a fundamental step in many catalytic cycles. This process involves the replacement of one ligand by another, influencing the generation of the active catalytic species.

Ligand exchange reactions at d¹⁰ gold(I) centers are typically rapid, proceeding through an associative mechanism involving a three-coordinate, T-shaped or Y-shaped transition state or intermediate. The stability of the gold(I)-phosphine bond is considerable, but the lability of ligands allows for dynamic catalytic processes. researchgate.net For a complex like (H₂PF)Au-L, the exchange of ligand L would be influenced by the incoming nucleophile's concentration and nucleophilicity.

The thermodynamics of ligand exchange are governed by the relative bond strengths of the incoming and outgoing ligands. In the case of Phosphinous fluoride--gold (1/1), which would likely be generated in situ from a precursor like (H₂PF)AuCl, the abstraction of the chloride ligand by a silver salt is a common strategy to generate the highly reactive cationic species [(H₂PF)Au]⁺. nih.gov This cationic intermediate is then ready to coordinate with a substrate or another ligand. The high water-sensitivity noted in gold(I) fluorido complexes suggests that reactions involving these species must be conducted under strictly anhydrous conditions to prevent decomposition. nih.gov

The rate of ligand substitution on gold(I) phosphine (B1218219) complexes is profoundly affected by the steric and electronic properties of the phosphine ligand. researchgate.net

Electronic Effects: Electron-withdrawing groups on the phosphine ligand, such as the fluorine atom in phosphinous fluoride (B91410), increase the electrophilicity of the gold(I) center. This enhanced Lewis acidity can accelerate the initial association step with an incoming nucleophilic ligand. Studies on various phosphine ligands show that electron-withdrawing phosphines generally lead to faster catalytic reactions, such as hydroamination. nih.govnih.gov

Steric Effects: The steric bulk of the phosphine ligand, often quantified by Tolman's cone angle, plays a crucial role. Larger, bulkier phosphines can hinder the approach of an incoming ligand, slowing the rate of associative substitution. The phosphinous fluoride ligand (H₂PF) is sterically very small, which would be expected to lead to very fast ligand substitution rates compared to bulkier tertiary phosphines like PPh₃ or PCy₃.

Phosphine Ligand (L) in LAuClElectronic NatureSteric Bulk (Cone Angle, °)Expected Relative Rate of Substitution
P(t-Bu)₃Strongly Donating182Slow
PCy₃Donating162Moderate
PPh₃Moderately Donating145Fast
P(OPh)₃Withdrawing128Very Fast
H₂PF (Phosphinous fluoride)Strongly Withdrawing<100 (estimated)Extremely Fast

Oxidative Addition and Reductive Elimination Pathways Involving Gold(I)

The Au(I)/Au(III) redox cycle is a key pathway in many gold-catalyzed cross-coupling reactions, though it is less common than for metals like palladium. Gold(I) has a high oxidation potential, making oxidative addition a challenging step. nih.govnih.gov

Oxidative Addition: This process involves the oxidation of the gold(I) center to gold(III), with a corresponding increase in the coordination number from two to four (square planar). (H₂PF)Au¹L + X-Y → [(H₂PF)Au³(X)(Y)L] For this step to be favorable, strong oxidizing agents or activated substrates are often required. For instance, the oxidative addition of aryl iodides, aryl diazonium salts, or fluorinating reagents to gold(I) phosphine complexes has been documented. nih.govchemrxiv.org The highly electrophilic nature of the gold center in a phosphinous fluoride complex would likely make it more susceptible to oxidative addition compared to complexes with electron-donating phosphines. Recent studies have shown that ligand design can enable the oxidative addition of even challenging bonds to Au(I) centers. nih.govnih.gov

Reductive Elimination: This is the reverse process, where two ligands on a gold(III) center couple and are eliminated, reducing the metal back to gold(I). This is the product-forming step in cross-coupling cycles. The facility of reductive elimination depends on the nature of the ligands being coupled. For example, light-induced aryl-CF₃ and aryl-F reductive elimination from Au(III) centers has been achieved, highlighting a pathway for forming challenging C-C and C-F bonds. nih.govnih.gov The phosphinous fluoride ligand would remain on the gold center as a spectator ligand throughout this process.

Electrophilic and Nucleophilic Activation by the Gold Center

Cationic gold(I) phosphine complexes are renowned for their ability to act as powerful π-acids, a property stemming from relativistic effects that lower the energy of the 6s orbital. nih.gov

Electrophilic Activation: The primary mode of action for cationic gold(I) catalysts is the electrophilic activation of carbon-carbon multiple bonds (alkynes, allenes, alkenes) towards attack by nucleophiles. nih.gov The complex [(H₂PF)Au]⁺ would be an exceptionally strong π-acid due to the electron-withdrawing phosphinous fluoride ligand. It would coordinate to an alkyne, for example, making it highly susceptible to intramolecular or intermolecular attack by nucleophiles like alcohols, amines, or arenes, leading to a wide variety of organic products. nih.gov

Nucleophilic Activation: An alternative mechanism involves the initial interaction of the gold complex with the nucleophile. In some cases, deprotonation of the nucleophile by a basic gold complex can generate a highly reactive anionic nucleophile and a more Lewis acidic cationic gold species, which then combine to promote the reaction. While less common, this pathway highlights the versatile roles gold complexes can play.

Investigation of Reaction Intermediates and Transition States

Understanding the full catalytic cycle requires the detection and characterization of transient intermediates and transition states. While isolating these species is challenging due to their high reactivity, various spectroscopic and computational methods have provided significant insights.

Reaction Intermediates: In gold-catalyzed reactions involving alkynes, several key intermediates have been proposed and, in some cases, observed:

Gold-Alkyne π-Complexes: The initial coordination of the cationic gold catalyst to the alkyne.

Vinyl-Gold Species: Formed after the nucleophilic attack on the activated alkyne. These are often observed as trans-alkenyl-gold complexes. nih.gov

Gold-Carbene/Carbenoid Complexes: These can form through the cyclization of enynes or rearrangements and are highly versatile intermediates for transformations like cyclopropanation. nih.gov

For a catalyst derived from Phosphinous fluoride--gold (1/1), these intermediates would be highly electrophilic and reactive. While their direct observation would be difficult, their existence can be inferred through trapping experiments and computational modeling. nih.gov

Transition States: The structures of transition states are typically investigated using computational methods (DFT). These studies help to elucidate reaction pathways, determine rate-limiting steps, and explain observed selectivities. For ligand substitution, a three-coordinate transition state is expected, while for nucleophilic attack on a gold-activated alkyne, the transition state involves the approach of the nucleophile to the coordinated substrate.

Mechanistic Insights from Kinetic Isotope Effects and Hammett Plots

Advanced mechanistic probes like kinetic isotope effects (KIEs) and Hammett plots provide detailed information about bond-breaking and charge distribution in the rate-determining steps of a reaction.

Kinetic Isotope Effects (KIEs): By comparing the reaction rates of substrates containing different isotopes (e.g., hydrogen vs. deuterium), one can determine if a specific C-H bond is broken in the rate-determining step. nih.gov In gold catalysis, solvent KIEs (e.g., comparing reactions in CH₃OH vs. CD₃OD) have been used to show the involvement of proton transfer in the turnover-limiting step of hydroamination reactions. nih.govnih.gov A large KIE (kH/kD > 2) typically indicates that a proton is transferred in the rate-determining step, providing crucial evidence for mechanisms like protodeauration. chemrxiv.org

Reaction TypeIsotopic SubstitutionObserved KIE (k_light / k_heavy)Mechanistic Implication
Intramolecular HydroaminationSolvent (CH₃OH vs CD₃OD)Large (>2)Proton transfer is involved in the rate-determining step. nih.gov
C-H ActivationSubstrate (C-H vs C-D)Large (>2)C-H bond cleavage is part of the rate-determining step. nih.gov
Nucleophilic AdditionSubstrate (C-H vs C-D, remote from reaction center)Small (~1)C-H bond cleavage is not involved in the rate-determining step (secondary KIE).

Hammett Plots: The Hammett equation (log(kₓ/kₙ) = ρσ) relates the rate constants of a series of reactions of substituted aromatic substrates to the electronic properties of the substituents. A plot of log(kₓ/kₙ) versus the Hammett substituent constant (σ) gives a straight line with a slope (ρ).

A negative ρ value indicates that a positive charge is building up in the transition state, which is stabilized by electron-donating groups. This is commonly observed in gold-catalyzed reactions involving electrophilic activation.

A positive ρ value indicates the buildup of negative charge, stabilized by electron-withdrawing groups.

A non-linear (V-shaped) Hammett plot can indicate a change in the reaction mechanism or rate-determining step as the electronic nature of the substituent is varied.

For a reaction catalyzed by the highly electrophilic [(H₂PF)Au]⁺, a large negative ρ value would be expected for reactions like the hydroarylation of alkynes, confirming a significant buildup of positive charge in the transition state, consistent with a highly electrophilic catalyst.

Catalytic Applications of Phosphinous Fluoride Gold 1/1 Complexes

Gold(I)-Catalyzed Hydrofunctionalization Reactions

Gold(I)-phosphine complexes are highly effective catalysts for the addition of various nucleophiles across carbon-carbon multiple bonds. This section details their application in hydroamination, hydroalkoxylation, hydroarylation, and hydroboration reactions.

Hydroamination and Hydroalkoxylation of Alkynes and Alkenes

The addition of N-H and O-H bonds to unsaturated systems is a fundamental transformation in organic synthesis. Gold(I)-phosphine catalysts have proven to be particularly adept at promoting these reactions for both alkynes and alkenes.

In the realm of hydroamination , phosphine (B1218219) gold(I) complexes catalyze the addition of amines and related nitrogen nucleophiles to unactivated alkenes. openaire.euacs.org For instance, the intramolecular hydroamination of alkenes provides an efficient route to nitrogen-containing heterocycles. The mechanism of gold(I)-phosphine-catalyzed hydroamination of 1,3-dienes has been studied using density functional theory, revealing that the most favorable pathway involves the initial coordination of the alkene to the cationic gold(I) center, followed by nucleophilic attack of the amine and a subsequent proton transfer. psu.edu The nature of the phosphine ligand and the counter-ion can significantly influence the catalytic activity.

The hydroalkoxylation of alkynes and allenes is another area where phosphine-gold(I) catalysts excel. These reactions provide access to valuable vinyl ethers and acetals. figshare.comsfb1349.de Mechanistic studies on the gold(I)-catalyzed hydroalkoxylation of internal alkynes have shown that the reaction proceeds through a monometallic pathway, with the gold catalyst activating the alkyne for nucleophilic attack by the alcohol. psu.eduwhiterose.ac.uk The choice of phosphine ligand can influence the stereoselectivity of the intermolecular hydroalkoxylation of alkynes. mdpi.com Encapsulation of a phosphine gold(I) bromide complex within a supramolecular host has been shown to significantly enhance its catalytic activity in the intramolecular hydroalkoxylation of allenes. figshare.com

Table 1: Examples of Gold(I)-Phosphine Catalyzed Hydroamination and Hydroalkoxylation

Substrate Nucleophile Catalyst System Product Yield (%) Reference
Ethylene Imidazolidin-2-one [(IPr*)AuCl]/AgSbF6 N-Vinylated imidazolidin-2-one >99 researchgate.net
1-Octene Aniline [AuCl(PPh3)]/AgOTf N-(1-Octyl)aniline 78 openaire.eu
Diphenylacetylene Methanol [Au(IPrCl)(CH3CN)][BF4] (Z)-1-methoxy-1,2-diphenylethene 95 mdpi.com
2-Allenyloxy-ethanol - [Me3PAuBr] in Ga4L6 host 2-Vinyl-1,3-dioxolane ~83 figshare.com

Hydroarylation and Hydroboration Processes

The direct addition of C-H and B-H bonds across unsaturated systems represents a highly atom-economical approach to functionalized molecules.

Hydroarylation reactions catalyzed by gold(I)-phosphine complexes have been developed, although they are generally less common than hydroamination and hydroalkoxylation. These reactions typically involve the activation of an alkyne by the cationic gold(I) center, making it susceptible to nucleophilic attack by an arene. The use of ionic liquids as solvents has been shown to be beneficial for intermolecular alkyne hydroarylations catalyzed by gold(I) complexes.

The field of hydroboration catalyzed by gold(I)-phosphine complexes is not as well-established. While phosphines themselves can act as organocatalysts for the hydroboration of alkynes, the direct involvement of gold(I)-phosphine complexes in catalytic hydroboration is not widely reported in the literature. whiterose.ac.uknih.gov Most reported hydroboration methods rely on other transition metals or catalyst-free conditions.

C–C Bond Forming Reactions Promoted by Gold(I) Catalysis

Gold(I)-phosphine complexes are renowned for their ability to catalyze a wide range of carbon-carbon bond-forming reactions, including cycloisomerizations, cycloadditions, and various rearrangement processes. These transformations often proceed with high efficiency and stereoselectivity, providing access to complex molecular architectures.

Cycloisomerization and Cycloaddition Reactions

Cycloisomerization reactions of enynes and allenynes are a hallmark of gold(I) catalysis. Phosphine-gold(I) complexes effectively catalyze the rearrangement of these substrates into a variety of carbocyclic and heterocyclic frameworks. openaire.eufigshare.commdpi.com The outcome of these reactions is often highly dependent on the nature of the phosphine ligand, which can influence the selectivity for different cyclization pathways. acs.orgrsc.org For example, the cycloisomerization of 1,6-enynes can lead to the formation of 1,4-dienes or bicyclo[3.1.0]hexane derivatives, depending on the reaction conditions and the specific gold(I)-phosphine catalyst employed. figshare.commdpi.com

Cycloaddition reactions are also efficiently promoted by phosphine-gold(I) catalysts. These include [4+3], [4+2], and [2+2] cycloadditions, providing access to seven-, six-, and four-membered rings, respectively. acs.orgrsc.org The steric and electronic properties of the phosphine ligand play a crucial role in determining the course of these reactions, often controlling the chemoselectivity and diastereoselectivity. acs.orgrsc.org

Table 2: Examples of Gold(I)-Phosphine Catalyzed Cycloisomerization and Cycloaddition

Substrate Type Catalyst System Reaction Type Product Type Yield (%) Reference
1,5-Allenyne [(Ph3PAu)3O]BF4 Cycloisomerization Cross-conjugated triene 88 openaire.eu
1,6-Enyne [JohnPhosAu(NCMe)]SbF6 Skeletal Rearrangement Substituted diene 94 nih.gov
3-Propargylindole & Styrene BrettPhosAuNTf2 Tandem Indole Migration/Cyclopropanation Indole-substituted vinylcyclopropane 91 u-tokyo.ac.jp
1,1-Difluoroallene & Enone AuCl(IPr)/AgSbF6 [2+4] Cycloaddition Ring-difluorinated dihydro-2H-pyran High rsc.org

Alkyne Activation and Rearrangement Processes

The ability of phosphine-gold(I) complexes to activate alkynes is fundamental to their catalytic prowess and enables a variety of rearrangement reactions. whiterose.ac.uk Prominent among these are the Meyer-Schuster and Rautenstrauch rearrangements.

The Meyer-Schuster rearrangement of propargylic alcohols to α,β-unsaturated ketones is efficiently catalyzed by phosphine-gold(I) complexes. psu.edu The gold(I) catalyst activates the alkyne towards a 1,3-hydroxyl shift, leading to an allene (B1206475) intermediate that tautomerizes to the final product. This method has been applied to the synthesis of complex molecules, including prostaglandins. psu.edu

The Rautenstrauch rearrangement , a cycloisomerization of 1-ethynyl-2-propenyl esters to cyclopentenones, is another powerful transformation catalyzed by phosphine-gold(I) complexes. sfb1349.deresearchgate.netpku.edu.cn The reaction proceeds through a complex cascade involving alkyne activation and subsequent cyclization. The stereospecificity of this rearrangement has been rationalized by a center-to-helix-to-center chirality transfer mechanism. pku.edu.cn

Table 3: Examples of Gold(I)-Phosphine Catalyzed Rearrangement Reactions

Substrate Type Catalyst Reaction Type Product Type Yield (%) Reference
Propargylic alcohol Ph3PAuNTf2 Meyer-Schuster Rearrangement α,β-Unsaturated ketone High psu.edu
1-Ethynyl-2-propenyl pivalate (Ph3P)AuCl/AgSbF6 Rautenstrauch Rearrangement Substituted cyclopentenone Good sfb1349.de
1,6-Diyne ester AuCl(t-Bu3P)/AgOTf Deacylative Cycloisomerization 2,3-Disubstituted 3-pyrroline up to 88 rsc.org

Gold-Catalyzed C–F Bond Formation and Functionalization

The synthesis and reactivity of gold(I) fluoride (B91410) complexes are of significant interest for their potential role in catalytic C-F bond formation. While the direct catalytic application of a "Phosphinous fluoride--gold (1/1)" complex for C-F bond formation is not extensively documented, the study of related phosphine-gold(I) fluoride complexes provides valuable insights.

Gold(I) fluoride complexes bearing phosphine ligands have been synthesized and characterized. openaire.euacs.org These complexes are typically prepared from their corresponding chloride or iodide precursors. openaire.eu They are often sensitive to water. acs.org

The reactivity of these complexes towards alkynes has been investigated. For example, the reaction of an (NHC)gold(I) fluoride complex with internal alkynes results in the trans-addition of the gold and fluoride across the triple bond to form (fluorovinyl)gold(I) complexes. researchgate.net Subsequent protonolysis of these intermediates can yield fluoroalkenes. researchgate.net This suggests a potential, albeit not fully developed, catalytic cycle for hydrofluorination. While phosphine-gold(I) complexes are used as catalysts in hydrofluorination reactions with external fluoride sources, the direct catalytic turnover of an isolated phosphine-gold(I) fluoride complex in C-F bond formation remains a developing area of research.

Enantioselective Catalysis with Chiral Phosphinous Fluoride Ligands

The quest for enantiomerically pure compounds has driven the development of asymmetric catalysis, where chiral catalysts stereoselectively produce one enantiomer of a product. In gold catalysis, the linear coordination geometry of gold(I) often places the chiral ligand far from the reaction center, making effective chirality transfer a significant challenge. ohiolink.edu To overcome this, a variety of sophisticated chiral ligands have been designed to create a well-defined chiral pocket around the gold center. polyu.edu.hkmdpi.com

While the use of chiral phosphinous fluoride ligands in gold catalysis is not yet widely documented in publicly available research, the principles established with other chiral phosphorus ligands, such as phosphines, phosphoramidites, and phosphonites, provide a strong framework for their potential application. mdpi.comnih.gov The design of effective chiral phosphinous fluoride ligands would likely incorporate established chiral backbones like BINOL (1,1'-bi-2-naphthol) or TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). mdpi.com The electronic properties of the P-F bond could offer unique modulation of the Lewis acidity of the gold(I) center, potentially influencing both reactivity and enantioselectivity.

The success of enantioselective gold catalysis often relies on the use of bulky ligands that can effectively transmit chirality over a distance. ohiolink.edu For instance, chiral phosphoramidite (B1245037) ligands have been successfully employed in asymmetric cycloaddition reactions. mdpi.com Similarly, chiral ferrocenylphosphine-gold(I) complexes have demonstrated excellent enantioselectivities in the cyclization of 1,6-enynes. nih.gov These examples underscore the importance of a rigid and well-defined chiral environment, a key principle that would guide the design of future chiral phosphinous fluoride ligands.

Hypothetical applications of chiral phosphinous fluoride-gold(I) catalysts could include key reactions such as the hydroamination, hydroalkoxylation, and cycloisomerization of allenes and enynes. polyu.edu.hkrsc.org The enantioselectivity in these transformations is highly dependent on the subtle interplay of steric and electronic effects within the catalyst-substrate complex.

Table 1: Representative Enantioselective Reactions Catalyzed by Chiral Phosphine-Type Gold(I) Complexes

EntryReaction TypeChiral Ligand TypeSubstrateProduct Yield (%)Enantiomeric Excess (ee %)Reference
1[4+2] CycloadditionFerrocenylphosphine1,6-Enyne9598 nih.gov
2[4+3] CycloadditionN-Heterocyclic Carbene (NHC)Allenyl-diene8589 ohiolink.edu
3Intramolecular HydroaminationAxially Chiral PhosphineAlkeneModerateup to 29 nih.gov
4Cycloisomerization/Nitroso-Diels-AlderDinuclear Gold(I) Complex1,6-Diyne Esterup to 99up to 99 researchgate.net
5AlkoxycyclizationChiral Gold(I)-Cavitand1,6-EnyneHighHigh researchgate.net

Development of Heterogeneous Catalytic Systems from Phosphinous fluoride--gold (1/1) Precursors

While homogeneous gold catalysts offer high activity and selectivity, their separation from the reaction mixture and subsequent recycling can be challenging and costly. mdpi.com The development of heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, addresses these issues, aligning with the principles of green and sustainable chemistry. mdpi.com Phosphinous fluoride--gold(I) complexes can serve as valuable precursors for the synthesis of such heterogeneous systems.

The transformation of a homogeneous phosphinous fluoride--gold(I) precursor into a heterogeneous catalyst typically involves the deposition of the gold complex onto a high-surface-area support, followed by a thermal or chemical treatment to generate catalytically active gold nanoparticles or supported complexes. nih.govchemrxiv.org The choice of support material is critical and can significantly influence the catalyst's performance. Common supports include metal oxides like titania (TiO₂) and alumina (B75360) (Al₂O₃), as well as carbon-based materials. nih.govmdpi.com

One strategy for immobilization involves the use of "fluorous" phosphine ligands. By attaching long-chain perfluoroalkyl groups to the phosphine, the resulting gold complex can be selectively separated from the reaction mixture by fluorous solid-phase extraction or by using a fluorous solvent. researchgate.net This approach allows for the facile recycling of the catalyst. researchgate.net

Another method is the direct immobilization of the phosphine-gold complex onto a solid support. For example, binuclear gold phosphine complexes have been used as single-source precursors for supported gold catalysts active in CO oxidation. chemrxiv.orgresearchgate.net In such systems, the phosphine ligand can have a dual role: it stabilizes the gold nanoparticles formed during catalyst activation and also modifies their electronic properties, which can enhance catalytic activity and stability. chemrxiv.org However, a delicate balance must be struck, as strong ligand coordination can also block active sites on the gold surface. chemrxiv.org

The reusability of these heterogeneous catalysts is a key metric of their practical utility. Many supported gold catalysts can be recycled multiple times with minimal loss of activity. mdpi.com The development of robust methods for anchoring phosphinous fluoride-gold(I) complexes to solid supports could lead to highly stable and recyclable catalysts for a variety of organic transformations.

Table 2: Examples of Heterogeneous Gold Catalytic Systems Derived from Phosphine-Gold Precursors

EntryPrecursor TypeSupport MaterialApplicationCatalyst PerformanceRecyclabilityReference
1Binuclear Gold Phosphine ComplexAlumina (Al₂O₃)CO OxidationHigh activity, enhanced thermal stabilityStable over multiple cycles chemrxiv.org
2Fluorous Phosphine-Gold ComplexTeflon TapeHydrosilylation of AldehydesEfficient separation and recyclingRecyclable researchgate.net
3Gold Nanoparticles from HAuCl₄Titania (TiO₂)CO OxidationHigh activity at low temperatureDependent on preparation method mdpi.com
4Polymer-Supported Triphenylphosphine-Palladium Complex*PolystyreneReductive AminationHigh selectivity, recyclableRecyclable without loss of activity

*Note: While this example uses palladium, the principle of using polymer-supported phosphine ligands is directly relevant to the development of heterogeneous gold catalysts.

Coordination Chemistry and Ligand Design Principles for Phosphinous Fluoride Gold 1/1 Systems

Electronic and Steric Tunability of Phosphinous Fluoride (B91410) Ligands

The phosphorus-fluorine (P-F) bond is highly polarized, with the fluorine atom exerting a strong electron-withdrawing effect. This significantly influences the donor properties of the phosphorus atom. The introduction of substituents on the phosphorus atom allows for the modulation of the ligand's electronic character. For instance, replacing hydrogen atoms in a simple phosphinous fluoride (H₂PF) with alkyl or aryl groups can alter the electron density at the phosphorus center.

Electron-donating groups will increase the electron density on the phosphorus, enhancing its σ-donor capability towards the gold(I) center. Conversely, electron-withdrawing substituents will decrease the σ-donating strength. This electronic modulation directly impacts the strength and nature of the gold-phosphine bond. In gold(I) complexes, which typically feature a linear two-coordinate geometry, the stability of the complex is significantly influenced by the σ-donating ability of the phosphine (B1218219) ligand. researchgate.netnih.gov Stronger σ-donation from the phosphine to the gold center generally leads to a more stable complex. researchgate.net

The presence of fluorine on the phosphine ligand also introduces the possibility of π-backbonding from the gold d-orbitals to the σ* orbitals of the P-F bond. The extent of this interaction is dependent on the energy compatibility of the involved orbitals. libretexts.org Fluorination of phosphine ligands has been shown to affect the Au-P and Au-Cl bond distances in chloro(fluorophosphine)gold(I) compounds. uniovi.es Specifically, more highly fluorinated phosphines can lead to shorter Au-P and Au-Cl bond lengths. uniovi.es

This table is generated based on trends discussed in the literature for analogous systems, illustrating the effect of fluorine substitution on the phosphine ligand.

The steric bulk of a phosphine ligand is a crucial factor in determining the reactivity and coordination number of the metal center. wikipedia.org Two key parameters used to quantify the steric hindrance of phosphine ligands are the Tolman cone angle (θ) and the percent buried volume (%Vbur). wikipedia.orgnih.govucla.edu

The Tolman cone angle is defined as the solid angle formed at the metal center that encompasses the van der Waals radii of the outermost atoms of the ligand. libretexts.orgwikipedia.org A larger cone angle indicates greater steric bulk, which can influence the accessibility of the metal center to substrates in a catalytic cycle. wikipedia.org

The percent buried volume (%Vbur) provides a more refined measure of the steric environment by calculating the volume occupied by the ligand within a sphere of a defined radius around the metal center. nih.gov This parameter is particularly useful as it can distinguish between steric bulk close to the metal and more remote steric effects. nih.gov Ligands with a large cone angle but a small buried volume possess significant steric hindrance at a distance from the metal, which can be advantageous in certain catalytic applications by creating a specific reaction pocket. nih.gov

For a simple phosphinous fluoride ligand, the steric profile would be relatively small. However, the introduction of bulky substituents in place of the hydrogens would significantly increase both the cone angle and the buried volume, thereby influencing the coordination environment of the gold center.

This table presents data for common phosphine ligands to illustrate the range of steric parameters. The values for a specific substituted phosphinous fluoride would depend on the nature of the substituents.

Bifunctional Phosphinous Fluoride Ligands for Cooperative Gold Catalysis

Bifunctional ligands, which possess a secondary functional group in addition to the primary coordinating phosphorus atom, have emerged as a powerful tool in gold catalysis. nih.govrsc.org This secondary functional group can participate in the catalytic cycle through various non-covalent interactions, such as hydrogen bonding or acting as a proton shuttle, leading to enhanced reactivity and selectivity. nih.gov

In the context of a phosphinous fluoride--gold (1/1) system, a bifunctional ligand could be designed by incorporating a basic or acidic moiety into the ligand backbone. For example, a remote amino group could act as an internal base to facilitate deprotonation steps in a catalytic cycle. nih.govrsc.org The P-F bond itself, being highly polarized, could also potentially engage in specific interactions with substrates.

The design of such ligands requires careful consideration of the spatial arrangement of the secondary functional group relative to the gold center to ensure effective cooperation during the catalytic transformation. The development of bifunctional phosphine ligands has enabled gold-catalyzed reactions that were previously challenging, such as the isomerization of alkynamides to access electron-rich 2-aminofurans. nih.gov

Chelation and Bridging Modes with Modified Phosphinous Fluoride Architectures

While a simple phosphinous fluoride would act as a monodentate ligand, modifications to its structure can lead to different coordination modes, such as chelation and bridging.

Chelation involves the coordination of a single ligand to the gold center through two or more donor atoms. This can be achieved by designing a phosphinous fluoride ligand that incorporates another donor atom (e.g., nitrogen, oxygen, or another phosphorus) connected by a suitable linker. P,N-chelated gold(III) complexes have been synthesized and shown to be effective catalysts, overcoming the issue of phosphine oxidation that can be problematic in gold(III) chemistry. uzh.chnih.gov Chelation generally leads to more stable complexes due to the chelate effect.

Bridging ligands connect two or more metal centers. Diphosphine ligands with appropriate backbones can bridge two gold(I) centers, often leading to interesting photophysical properties arising from aurophilic (Au···Au) interactions. nih.gov A modified phosphinous fluoride ligand could be designed to act as a bridging ligand, for example, by creating a dimeric structure linked by a suitable organic framework. The nature of the linker would dictate the distance and orientation of the two gold centers.

Supramolecular Assembly and Self-Organization Involving Phosphinous fluoride--gold (1/1) Motifs

The linear geometry of two-coordinate gold(I) complexes, including those with phosphinous fluoride ligands, makes them excellent building blocks for supramolecular chemistry. Non-covalent interactions, particularly aurophilic interactions, can drive the self-assembly of these motifs into higher-order structures such as dimers, oligomers, and polymers. researchgate.net

The strength of aurophilic interactions is sensitive to the electronic and steric properties of the ligands. The electron-withdrawing nature of the fluorine in a phosphinous fluoride ligand could influence the electron density at the gold center and thus modulate the strength of these gold-gold interactions. Furthermore, secondary interactions involving the fluorine atom, such as hydrogen bonding or halogen bonding, could also play a role in directing the supramolecular assembly. nih.gov

Role of Anions and Secondary Interactions in Complex Stability and Reactivity

Secondary interactions, such as hydrogen bonding between the anion and the ligand or solvent, can also impact the complex's properties. In the case of phosphinous fluoride ligands, the polarized P-F bond and the fluorine atom itself can participate in various non-covalent interactions. For instance, the fluoride ligand in gold(III) fluoride complexes has been shown to be readily exchanged with other nucleophiles, highlighting its reactivity. uzh.ch The presence of fluoride in the coordination sphere can also influence the mechanism of anodic processes in electrochemical applications. researchgate.net The stability of gold complexes is a crucial factor, as they can be susceptible to reduction to elemental gold. nih.gov The choice of both the phosphine ligand and the counter-anion is therefore critical in maintaining the integrity of the catalytically active species.

Future Directions and Emerging Research Avenues for Phosphinous Fluoride Gold 1/1

Development of Novel Phosphinous Fluoride (B91410) Ligand Architectures for Enhanced Reactivity and Selectivity

The design and synthesis of novel phosphine (B1218219) ligands are central to advancing gold catalysis. The electronic and steric properties of the phosphine ligand directly influence the stability, reactivity, and selectivity of the gold catalyst. nih.govsigmaaldrich.com Future research will focus on creating new phosphinous fluoride and other phosphine ligand architectures with precisely tuned properties to achieve unprecedented control over catalytic transformations.

Key strategies in this area include:

Introduction of Functional Groups: The incorporation of specific functional groups into the phosphine ligand scaffold can introduce non-covalent interactions that stabilize transition states, leading to higher selectivity. For instance, bifunctional ligands containing both a phosphine and another coordinating group, such as an amide, can facilitate cooperative catalysis, accelerating nucleophilic attack and enabling challenging enantioselective transformations. acs.org

Steric Engineering: The development of bulky and sterically demanding phosphine ligands, such as the Buchwald-type ligands, has been instrumental in enabling previously inaccessible reaction pathways in gold catalysis. researchgate.netchemrxiv.org These bulky ligands can create a sterically congested environment around the gold center, which can enhance catalyst stability and prevent undesirable side reactions. sigmaaldrich.com Future work will likely involve the creation of even more sophisticated and sterically tuned ligands to control the regioselectivity and stereoselectivity of gold-catalyzed reactions.

Chiral Ligand Synthesis: The development of new chiral phosphine ligands is crucial for asymmetric gold catalysis. The synthesis of enantiomerically pure ligands allows for the preparation of chiral gold catalysts that can induce high levels of enantioselectivity in a variety of transformations.

Recent research has demonstrated the power of these approaches. For example, the use of terphenyl(bisamino)phosphines as ligands in cationic gold(I) complexes has proven effective for the hydroamination of acetylenes, even at low catalyst loadings. chemrxiv.org Similarly, the strategic use of bulky phosphine ligands like BrettPhos has enabled challenging reactions such as the synthesis of azetidin-3-ones and the construction of complex polycyclic frameworks. sigmaaldrich.com

The table below summarizes some recent examples of novel phosphine ligands and their applications in gold catalysis, highlighting the impact of ligand design on catalytic performance.

Ligand TypeKey FeatureApplication in Gold CatalysisReference
Bifunctional Amide-PhosphineCooperative catalysisEnantioselective trapping of vinyl gold carbene species acs.org
Buchwald-Type BiarylphosphinesSteric bulk and electron-richnessNumerous transformations, including otherwise inaccessible pathways researchgate.net
Terphenyl(bisamino)phosphinesSteric hindrance and stabilizing arene interactionsHydroamination of acetylenes chemrxiv.org
BrettPhosHigh steric hindrance and electron-richnessOxidative cyclization for azetidin-3-one (B1332698) synthesis sigmaaldrich.com

Advanced in situ Spectroscopic Techniques for Real-Time Mechanistic Elucidation

A deep understanding of reaction mechanisms is paramount for the rational design of more efficient and selective catalysts. Advanced in situ spectroscopic techniques are powerful tools that allow researchers to probe the catalytic cycle in real-time, providing invaluable insights into the nature of intermediates and transition states. numberanalytics.comosti.gov

Future research in this area will increasingly rely on a combination of spectroscopic methods to gain a comprehensive picture of the catalytic process. Some of the key techniques and their potential applications are:

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed structural information about species in solution, making it an ideal tool for identifying and characterizing catalytic intermediates.

In situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to monitor the formation and consumption of reactants, products, and intermediates, providing kinetic information about the catalytic reaction. numberanalytics.com Spatially resolved IR and Raman microscopy can even map the distribution of species on a catalyst surface. numberanalytics.com

In situ X-ray Absorption Spectroscopy (XAS): XAS is a powerful technique for probing the electronic structure and local coordination environment of the gold center during catalysis. numberanalytics.comstanford.edu This can provide crucial information about the oxidation state of the gold and its interactions with ligands and substrates.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify charged intermediates in the catalytic cycle.

By combining these techniques, researchers can obtain a detailed, time-resolved picture of the catalytic mechanism. For instance, a combination of in situ IR and XAS could be used to simultaneously monitor changes in the vibrational modes of adsorbed species and the electronic state of the gold catalyst. This multi-modal approach will be critical for unraveling complex reaction networks and identifying the key factors that control catalyst performance. osti.gov

Computational Design and High-Throughput Screening of New Gold Catalysts

Computational chemistry has become an indispensable tool in modern catalyst development. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to predict the structures and energies of reactants, intermediates, and transition states, providing valuable insights into reaction mechanisms and selectivity. rsc.orgnih.gov

Future research will leverage the power of computational chemistry in several key ways:

Rational Catalyst Design: DFT calculations can be used to design new phosphinous fluoride and other phosphine ligands with optimized electronic and steric properties for a specific catalytic application. rsc.org This "in silico" design process can significantly accelerate the discovery of new and improved catalysts.

High-Throughput Screening: The combination of computational modeling and high-throughput screening techniques will enable the rapid evaluation of large libraries of potential catalysts. This approach can be used to identify promising catalyst candidates for a given reaction, which can then be synthesized and tested experimentally.

Mechanistic Elucidation: Computational studies can be used to explore different possible reaction pathways and to identify the key factors that control selectivity. nih.gov This information can then be used to guide the design of more selective catalysts.

A recent study successfully used a multivariate analysis of known catalyst parameters to predict a better-performing ligand for a gold-catalyzed cycloisomerization reaction, demonstrating the power of combining computational approaches with experimental data. nih.gov

The table below outlines the potential of combining computational and experimental approaches in the development of new gold catalysts.

Computational TechniqueExperimental TechniqueCombined Goal
Density Functional Theory (DFT)Synthesis and Catalytic TestingRational design and validation of new phosphine ligands
High-Throughput Virtual ScreeningHigh-Throughput ExperimentationRapid discovery of lead catalyst structures
Mechanistic ModelingIn situ SpectroscopyDetailed understanding and optimization of catalytic cycles

Exploration of Phosphinous fluoride--gold (1/1) in Photo- and Electrocatalysis

The unique electronic properties of gold complexes, including their ability to undergo facile changes in oxidation state, make them promising candidates for applications in photo- and electrocatalysis. nih.govresearchgate.net Future research will focus on harnessing the potential of phosphinous fluoride--gold (1/1) and related complexes in these emerging areas.

Photocatalysis: Gold complexes can be designed to absorb light and then use that energy to drive chemical reactions. researchgate.net This can be achieved by either direct excitation of the gold complex or through the use of a photosensitizer. The development of gold-based photocatalysts could enable new and more sustainable synthetic methodologies. For example, gold(I) complexes have been implicated in photocatalytic cycles, although direct evidence for gold(II) intermediates remains an active area of investigation. researchgate.net

Electrocatalysis: Electrocatalysis uses an applied electrical potential to drive chemical reactions. Gold electrodes are known to be active for certain oxidation reactions, and the immobilization of well-defined gold complexes on electrode surfaces could lead to the development of highly selective and efficient electrocatalysts. lehigh.edu Research into single-atom electrocatalysts, where individual metal atoms are dispersed on a support, is a particularly promising direction. rsc.org

The development of gold-based photo- and electrocatalysts is still in its early stages, but the potential rewards are significant. These technologies could lead to the development of new and more environmentally friendly methods for producing fuels, chemicals, and materials.

Integration into Metal-Organic Frameworks (MOFs) and Nanomaterials for Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers several advantages over homogeneous catalysis, including ease of catalyst separation and recycling. The integration of phosphinous fluoride--gold (1/1) and other gold complexes into solid supports such as metal-organic frameworks (MOFs) and nanomaterials is a promising strategy for developing robust and reusable heterogeneous catalysts. frontiersin.orgmdpi.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high surface areas and tunable pore sizes, making them ideal supports for catalytically active metal complexes. frontiersin.orgntno.org Gold complexes can be incorporated into MOFs either by encapsulation within the pores or by using the metal nodes or organic linkers of the MOF as coordination sites. The confinement of gold complexes within the well-defined pores of a MOF can lead to enhanced stability and selectivity. rsc.org For instance, MOF-801, a zirconium-based MOF, has shown high efficiency for fluoride removal from water through an ion-exchange mechanism. researchgate.net

Gold Nanoparticles: Gold nanoparticles (AuNPs) are well-known for their catalytic activity in a variety of reactions. numberanalytics.commdpi.com The properties of AuNPs can be tuned by controlling their size, shape, and surface chemistry. Phosphine ligands can be used to stabilize AuNPs and to modify their catalytic properties. The deposition of these stabilized AuNPs onto a solid support can lead to the formation of highly active and stable heterogeneous catalysts. Recent work has shown that binuclear gold phosphine complexes can serve as single-source precursors for supported gold catalysts for CO oxidation, with the ligand playing a crucial role in the formation and stabilization of the active gold particles. chemrxiv.org

The development of MOF- and nanomaterial-based heterogeneous gold catalysts is a rapidly growing area of research. These materials have the potential to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of molecular catalysts with the practical advantages of solid catalysts.

Support MaterialIntegration StrategyPotential Advantages
Metal-Organic Frameworks (MOFs)Encapsulation or coordinationHigh catalyst loading, shape selectivity, enhanced stability
Gold Nanoparticles (AuNPs)Ligand stabilization and depositionTunable catalytic activity, high surface area
Polymer ResinsCovalent attachmentCatalyst recyclability, ease of separation

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